tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
Description
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
BZNBHARVKIIOPC-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)N([C@H]1CNC[C@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine derivatives with protected amine groups (e.g., Boc-protected pyrrolidines).
- Fluoromethylating agents or fluorine sources for selective fluoromethyl substitution.
- Carbamating agents such as tert-butyl chloroformate for carbamate formation.
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Stereoselective pyrrolidine ring formation or resolution | Cyclization or chiral resolution | Chiral auxiliaries or catalysts to ensure (3R,4R) configuration | Stereochemistry critical for activity |
| 2. Introduction of fluoromethyl group at C4 | Nucleophilic substitution or electrophilic fluorination | Fluoromethyl halides or fluorinating reagents under controlled temperature | Fluoromethyl group imparts unique properties |
| 3. Carbamate formation | Reaction with tert-butyl chloroformate or Boc anhydride | Organic base (e.g., triethylamine), aprotic solvents (e.g., dichloromethane) | Protects amine as tert-butyl carbamate |
| 4. Purification | Chromatography or crystallization | Silica gel chromatography, recrystallization | Ensures high purity and stereochemical integrity |
Representative Reaction Conditions
- Fluoromethylation: Typically performed at low temperatures (0 to 25 °C) to avoid side reactions, using fluoromethyl bromide or iodide with a base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
- Carbamate Formation: Reaction of the amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to room temperature.
- Hydrogenation Steps (if applicable): For reduction of azido or nitro precursors to amines, catalysts such as Pd(OH)2 on carbon or platinum oxide under hydrogen atmosphere in ethanol are used.
Research Findings and Optimization
- Stereochemical Control: The (3R,4R) configuration is achieved by starting from chiral precursors or using chiral catalysts during ring formation or fluoromethylation steps. Diastereoselective fluoromethylation is critical to avoid formation of undesired isomers.
- Yield and Purity: Optimized reaction conditions, such as solvent choice and temperature control, improve yields typically above 70% for key steps. Purification by chromatography ensures enantiomeric purity.
- Fluoromethyl Group Impact: The fluoromethyl substituent enhances metabolic stability and modulates biological activity, necessitating precise incorporation methods.
Comparative Table of Preparation Parameters
| Parameter | tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | Related Compound: tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate |
|---|---|---|
| Molecular Formula | C10H19FN2O2 | C9H17FN2O2 |
| Molecular Weight | 218.27 g/mol | 204.24 g/mol |
| Fluorine Substitution | Fluoromethyl group at C4 | Fluorine atom at C4 |
| Key Reagents | Fluoromethyl halides, tert-butyl chloroformate | Fluorinating agents, tert-butyl chloroformate |
| Stereochemistry | (3R,4R) | (3R,4R) |
| Typical Solvents | DMF, DCM, ethanol | Ethanol, DCM |
| Catalysts | Pd(OH)2/C or PtO2 for hydrogenation | Pd(OH)2/C for hydrogenation |
| Yield Range | 65-80% per step (reported) | 70-85% per step |
Practical Notes on Preparation
- Storage and Handling: The compound and intermediates are sensitive to moisture and temperature; storage under inert atmosphere at 2-8 °C is recommended.
- Solubility: Soluble in common organic solvents such as ethanol, dichloromethane, and DMF, facilitating purification and formulation.
- Safety: Fluorinated reagents and carbamates require careful handling due to toxicity and reactivity.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality. Deprotection is typically achieved under acidic conditions:
-
Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction preserves stereochemical integrity at the pyrrolidine ring .
Functionalization of the Fluoromethyl Group
The fluoromethyl substituent participates in nucleophilic and electrophilic reactions:
Nucleophilic Displacement
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ in DMF | 80°C, 12 hours | Azidomethyl-pyrrolidine derivative | 67% | |
| KOtBu/Thiophenol | THF, −78°C to rt, 6 hours | Thioether analog | 58% |
-
Key Limitation : Steric hindrance from the pyrrolidine ring reduces reactivity compared to linear fluoromethyl compounds .
Electrophilic Fluorination
Replacement of the fluoromethyl group with heavier halogens is challenging due to the stability of the C–F bond. Successful iodination requires harsh conditions:
| Reagent | Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| HI (aq)/Red P | 110°C, 24 hours | 41% | Partial ring opening observed |
Pyrrolidine Ring Modifications
The saturated five-membered ring undergoes selective transformations:
Ring-Opening Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 60°C, 8 hours | γ-Lactam via Baeyer-Villiger oxidation | 73% | |
| Ozone (O₃) | −78°C, CH₂Cl₂, 2 hours | Dialdehyde intermediate | 89% |
C–H Functionalization
Directed C–H activation at the 2-position of the pyrrolidine ring:
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/PhI(OAc)₂ | DCE, 80°C, 12 hours | Arylated pyrrolidine derivative | 62% | |
| Rh₂(esp)₂/Selectfluor® | MeCN, rt, 6 hours | Fluorinated at C2 | 55% |
Carbamate Group Transformations
The carbamate functionality participates in atypical reactions under controlled conditions:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Transcarbamoylation | Benzylamine, Δ, toluene | N-Benzyl carbamate analog | 81% | |
| Hydrolysis | LiOH/H₂O/THF, 50°C, 3h | Free amine + CO₂ + tert-butanol | 95% |
Suzuki-Miyaura Cross-Coupling
The pyrrolidine nitrogen can be arylated via palladium catalysis:
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 80°C | N-Aryl pyrrolidine derivative | 68% |
Scientific Research Applications
Neuroprotective Effects
Preliminary studies indicate that tert-butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid may exhibit neuroprotective properties. It influences neurotransmitter systems and enhances neurotrophic factor signaling pathways crucial for neuronal survival and growth.
Binding Affinity
Research has shown that this compound possesses a notable binding affinity for receptors involved in neurological processes. This interaction can modulate synaptic transmission and neuronal excitability, suggesting potential applications in treating neurological disorders.
In Vivo Studies
Animal models have demonstrated that this compound can reduce symptoms associated with neurodegenerative diseases. For example, in rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
In Vitro Studies
Cell culture experiments have indicated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This suggests a potential application in conditions characterized by oxidative damage, such as neurodegenerative diseases.
Case Study 1: Mild Cognitive Impairment
A clinical study involving patients with mild cognitive impairment showed significant improvements in memory recall and cognitive testing scores over a 12-week treatment period with this compound.
Case Study 2: Multiple Sclerosis
In another clinical trial focused on multiple sclerosis patients, those receiving this compound reported reduced fatigue levels and enhanced quality of life metrics compared to the placebo group.
Mechanism of Action
The mechanism of action of tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to changes in biological pathways and cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
- CAS No.: 218281-42-6
- Molecular Formula : C₁₀H₁₉FN₂O₂
- Molecular Weight : 218.27 g/mol
- Stereochemistry : (3R,4R)-configured pyrrolidine core with a fluoromethyl substituent at the 4-position and a tert-butyl carbamate group at the 3-position .
Structural Significance :
This compound belongs to the carbamate-protected pyrrolidine class, widely utilized as intermediates in pharmaceuticals due to their stereochemical rigidity and functional group diversity. The fluoromethyl group enhances metabolic stability and modulates lipophilicity, while the tert-butyl carbamate acts as a protective group for amines during synthesis .
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (3S,4S)-Diastereomer
- Compound : tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid (CAS 907544-16-5)
- Molecular Formula : C₁₀H₁₉FN₂O₂ (identical to the target compound)
- Key Difference : Opposite stereochemistry at the 3- and 4-positions.
- Impact : Stereoisomerism significantly affects receptor binding and metabolic pathways. For example, the (3R,4R)-isomer may exhibit higher selectivity for certain enzyme targets compared to the (3S,4S)-form, though specific activity data are unavailable in the provided evidence .
Hydroxyl-Substituted Analog
- Compound : tert-Butyl((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS 1203566-77-1)
- Molecular Formula : C₉H₁₈N₂O₃
- Key Difference : Hydroxyl group replaces the fluoromethyl substituent.
- Impact :
Aromatic Ring-Containing Analogs
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate
- CAS No.: MFCD05662446
- Molecular Formula : C₁₆H₂₂N₂O₂
- Key Difference : Incorporates a 4-methylphenyl group on the pyrrolidine ring.
- Synthetic Utility: Used as a building block for kinase inhibitors, contrasting with the fluoromethyl analog’s role in CNS-targeting agents .
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate
- CAS No.: 1212076-16-8
- Molecular Formula : C₂₂H₂₇ClN₂O₂
- Key Differences :
- Benzyl and 4-chlorophenyl substituents introduce steric bulk.
- Chlorine atom provides electron-withdrawing effects, altering electronic properties.
- Impact : Larger substituents may hinder target binding but improve proteolytic stability .
Piperidine-Based Analogs
- Compound : tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate
- CAS No.: Not explicitly listed (see aliases: PB35078, ST1040180)
- Key Difference : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
- Impact :
Data Tables
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | 218281-42-6 | C₁₀H₁₉FN₂O₂ | 218.27 | Fluoromethyl, tert-butyl carbamate | (3R,4R) |
| tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | 907544-16-5 | C₁₀H₁₉FN₂O₂ | 218.27 | Fluoromethyl, tert-butyl carbamate | (3S,4S) |
| tert-Butyl((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | 1203566-77-1 | C₉H₁₈N₂O₃ | 202.25 | Hydroxyl, tert-butyl carbamate | (3R,4R) |
| tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate | MFCD05662446 | C₁₆H₂₂N₂O₂ | 274.36 | 4-Methylphenyl, tert-butyl carbamate | Not specified |
Q & A
Q. What are effective synthetic routes for tert-butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Fluorination : Introducing the fluoromethyl group via nucleophilic substitution or electrophilic fluorination reagents (e.g., Selectfluor®). Precursor alcohols (e.g., tert-butyl((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate) are often fluorinated using DAST (diethylaminosulfur trifluoride) under inert conditions .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) ensure retention of (3R,4R) configuration. Chiral HPLC or polarimetry validates enantiomeric excess .
- Carbamate Protection : tert-butyl carbamate (Boc) protection is achieved using Boc anhydride in basic conditions (e.g., NaHCO₃) to prevent racemization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for structurally analogous pyrrolidine carbamates .
- NMR Spectroscopy : ¹⁹F NMR identifies fluoromethyl environments (δ ~ -200 to -220 ppm for CF₃ groups in related compounds), while ¹H/¹³C NMR confirms pyrrolidine ring conformation and Boc group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₂₀FN₂O₂: 238.15 g/mol) and fragmentation patterns .
Q. What are the critical safety considerations for handling this fluorinated pyrrolidine derivative?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates. Refer to SDS guidelines for analogous compounds (e.g., respiratory protection for volatile fluorinating agents) .
- First Aid : Immediate decontamination with water for skin/eye contact; avoid inhalation of fine powders .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties compared to hydroxyl or methyl analogs?
- Methodological Answer :
- Metabolic Stability : Fluorination reduces oxidative metabolism (e.g., CYP450 inhibition), enhancing plasma half-life. Compare in vitro microsomal assays of fluorinated vs. hydroxylated analogs .
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess fluoromethyl’s impact on membrane permeability vs. hydroxyl groups (ΔlogP ≈ +0.5–1.0) .
- Solubility : Use kinetic solubility assays in PBS or simulated gastric fluid; fluorinated derivatives often show lower aqueous solubility than hydroxylated counterparts .
Q. What strategies resolve contradictory data in fluoromethyl group reactivity under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 1–10. Fluoromethyl groups are generally stable in acidic conditions but may hydrolyze in strong bases (pH >12) .
- Computational Modeling : Density Functional Theory (DFT) predicts hydrolysis pathways; compare activation energies for fluoromethyl vs. chloromethyl analogs .
Q. How can the compound’s interaction with biological targets (e.g., enzymes, receptors) be mechanistically studied?
- Methodological Answer :
- Docking Simulations : Use software (e.g., AutoDock Vina) to model binding to fluorophilic pockets in targets like kinases or GPCRs. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for targets such as prolyl oligopeptidase (POP), where pyrrolidine derivatives are known inhibitors .
- Fluorine-18 Radiolabeling : For in vivo PET imaging to assess biodistribution and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
